molecular formula C19H30N5O10P B13401913 Tenofovir Disoproxil USP RC A/Tenofovir Disoproxil (S)-Isomer

Tenofovir Disoproxil USP RC A/Tenofovir Disoproxil (S)-Isomer

Cat. No.: B13401913
M. Wt: 519.4 g/mol
InChI Key: JFVZFKDSXNQEJW-UHFFFAOYSA-N
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Description

Tenofovir Disoproxil USP RC A, also known as Tenofovir Disoproxil (S)-Isomer, is a prodrug of tenofovir, an acyclic nucleoside phosphonate diester analog of adenosine monophosphate. It is primarily used as an antiretroviral medication for the treatment of HIV-1 infection and chronic hepatitis B. Tenofovir Disoproxil is marketed under the brand name Viread and is often used in combination with other antiretroviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenofovir Disoproxil involves the conversion of tenofovir to its diester form. The diethyl phosphonate group of tenofovir is converted to its acid using trimethylsilyl chloride in the presence of sodium bromide. The resulting compound is then alkylated with the appropriate chloromethyl ether derivative to form Tenofovir Disoproxil .

Industrial Production Methods

Industrial production of Tenofovir Disoproxil typically involves large-scale synthesis using the aforementioned synthetic routes. The compound is often purified as its fumarate salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Tenofovir Disoproxil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tenofovir Disoproxil has a wide range of scientific research applications, including:

Mechanism of Action

Tenofovir Disoproxil exerts its effects by selectively inhibiting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Upon administration, Tenofovir Disoproxil is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite competes with the natural substrate deoxyadenosine 5’-triphosphate and incorporates into viral DNA, causing chain termination. This inhibits viral replication and reduces viral load .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tenofovir Disoproxil is unique due to its high efficacy in inhibiting viral replication and its ability to be used in both treatment and prevention of HIV and hepatitis B. Its prodrug form enhances its bioavailability and allows for effective oral administration .

Properties

IUPAC Name

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVZFKDSXNQEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N5O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861494
Record name Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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